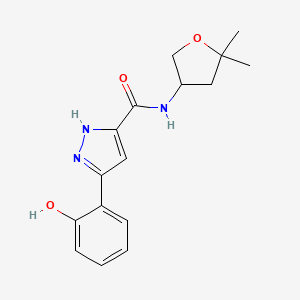![molecular formula C11H16N2O2 B7264658 2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B7264658.png)
2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conducting polymers.
Mechanism of Action
The mechanism of action of 2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride
Uniqueness
2-(Prop-2-enoyl)-octahydrocyclopenta[c]pyrrole-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its octahydrocyclopenta[c]pyrrole core is not commonly found in other compounds, making it a valuable scaffold for the development of new molecules with potential therapeutic applications.
Properties
IUPAC Name |
2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-9(14)13-6-7-4-3-5-8(7)10(13)11(12)15/h2,7-8,10H,1,3-6H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDVZMKUXTOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CCCC2C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B7264577.png)

![1-[1-(2-Butoxyacetyl)azetidin-3-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7264592.png)
![1-[1-(2-Ethylsulfanyl-3-methylbutanoyl)azetidin-3-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7264597.png)
![1-[1-(2-Methylbenzoyl)azetidin-3-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7264602.png)
![N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxane-2-carboxamide](/img/structure/B7264608.png)
![1-[2-(2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazoline-2,4-dione](/img/structure/B7264612.png)
![N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7264617.png)
![3-[3-(2,4-Dichlorophenoxy)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7264619.png)
![4-[[ethyl(propan-2-yl)amino]methyl]-N-methyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7264632.png)
![3-(2-Methylphenyl)-4-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7264641.png)
![3-(4-Butoxy-3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7264646.png)
![3-(3-Methoxy-4-propoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7264654.png)
![2-Propan-2-yl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phthalazin-1-one](/img/structure/B7264672.png)
